

DFX117 vs. Cabozantinib in Non-Small Cell Lung Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DFX117

Cat. No.: B15568789

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In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), researchers and clinicians are continually seeking novel agents with improved efficacy and safety profiles. This guide provides a detailed comparison of **DFX117**, a novel preclinical compound, and cabozantinib, an FDA-approved multi-kinase inhibitor, for the treatment of NSCLC. The comparison is based on available preclinical and clinical data, focusing on their mechanisms of action, efficacy, and the experimental protocols used to evaluate them.

Introduction to DFX117 and Cabozantinib

DFX117 is a novel, orally available small molecule inhibitor that has demonstrated potent antitumor activity in preclinical models of NSCLC.[1] It is currently in the early stages of drug development.

Cabozantinib is a potent multi-tyrosine kinase inhibitor (TKI) that is approved for the treatment of several cancers, including medullary thyroid cancer, advanced renal cell carcinoma, and hepatocellular carcinoma.[2][3] Its utility in NSCLC is actively being investigated in multiple clinical trials.[4][5][6][7][8] Cabozantinib targets several key signaling pathways involved in tumor growth, angiogenesis, and metastasis.[2][9][10]

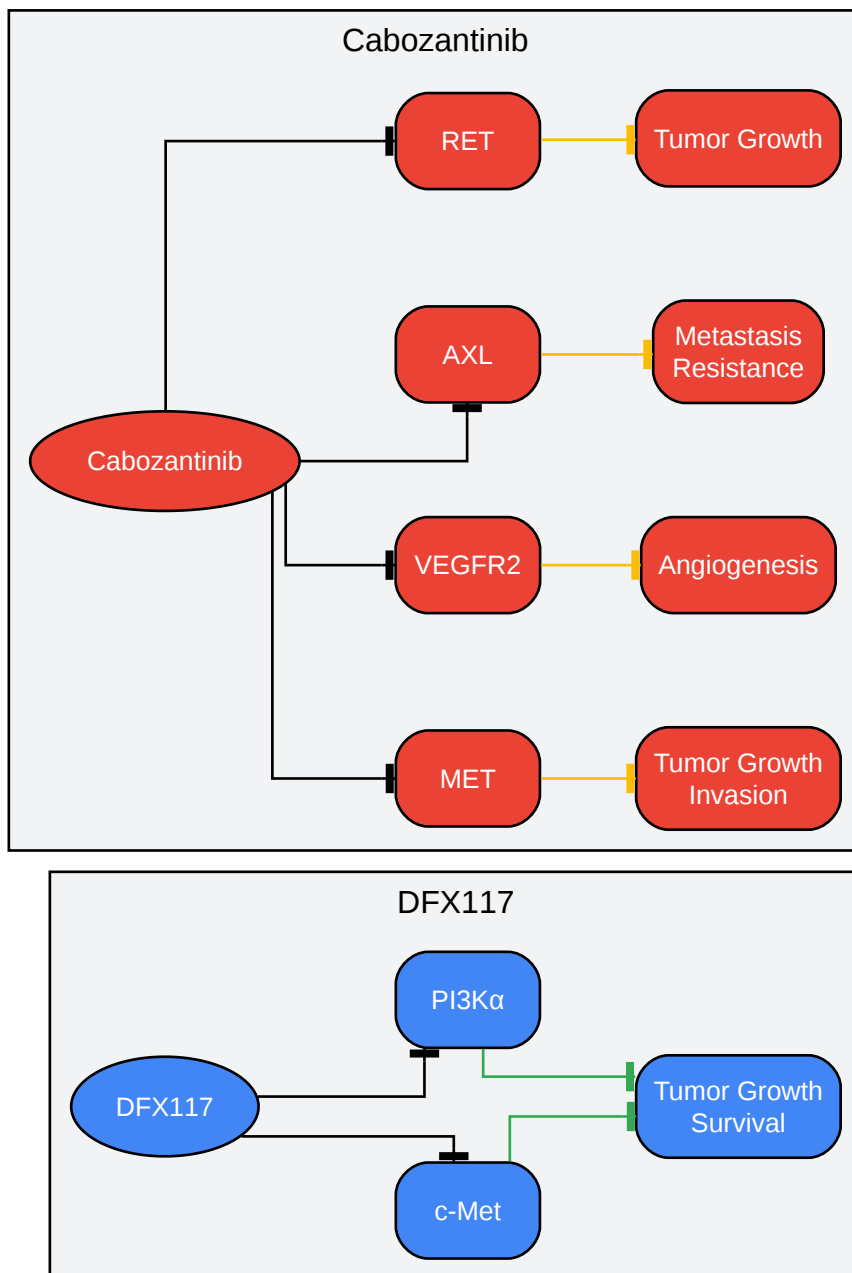
Mechanism of Action

The antitumor effects of **DFX117** and cabozantinib are attributable to their distinct inhibitory profiles against key signaling pathways implicated in NSCLC pathogenesis.

DFX117 acts as a dual inhibitor of c-Met and phosphatidylinositol 3-kinase alpha (PI3K α).^[1] The aberrant activation of the HGF/c-Met signaling pathway and the PI3K/Akt pathway are known drivers of tumorigenesis, and their simultaneous inhibition has shown synergistic antitumor effects.^[1]

Cabozantinib is a multi-kinase inhibitor that targets several receptor tyrosine kinases, including MET, VEGFR2, AXL, and RET.^{[2][9][10]} By inhibiting these pathways, cabozantinib disrupts tumor angiogenesis, invasion, and metastasis.^{[2][9]}

Comparative Signaling Pathways of DFX117 and Cabozantinib

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Caption: Comparative signaling pathways of **DFX117** and Cabozantinib.

Preclinical Efficacy in NSCLC

DFX117

A preclinical study evaluated the antitumor activity of **DFX117** in NSCLC cell lines and in vivo models.[\[1\]](#)

Parameter	A549 (KRAS mutant)	NCI-H1975 (PIK3CA mutant, c-Met amplification)
IC50 (μM)	0.44	Not specified
Cell Cycle Arrest	G0/G1 phase	G0/G1 phase
Apoptosis Induction	Yes	Yes
In Vivo Efficacy	Significant tumor growth inhibition in xenograft model	Significant tumor growth inhibition in xenograft model

Data summarized from a preclinical study on **DFX117**.[\[1\]](#)

Cabozantinib

Cabozantinib has also been evaluated in preclinical models of NSCLC, demonstrating inhibition of tumor growth and angiogenesis. These preclinical findings provided the rationale for its investigation in clinical trials. In a preclinical study, cabozantinib was shown to effectively target both wild-type and resistant mutant CD74-ROS1 in NSCLC cell lines.[\[11\]](#)

Clinical Efficacy in NSCLC (Cabozantinib)

Cabozantinib has been evaluated in several clinical trials for NSCLC, both as a monotherapy and in combination with other agents.

Trial	Phase	Treatment	Patient Population	Objective Response Rate (ORR)	Median Progression-Free Survival (PFS)	Median Overall Survival (OS)
NCT01639508	II	Cabozantinib	RET fusion-positive advanced NSCLC	-	-	-
CONTACT-01	III	Atezolizumab + Cabozantinib vs. Docetaxel	Metastatic NSCLC previously treated with anti-PD-(L)1 and chemotherapy	-	4.6 months	10.7 months
NCT01866410	I/II	Cabozantinib + Erlotinib	EGFR-mutated NSCLC with progression on EGFR TKI	-	-	-
Phase II Study	II	Cabozantinib	MET-altered lung cancers	20%	4.5 months	7.2 months

Data from various clinical trials of cabozantinib in NSCLC.[\[6\]](#)[\[8\]](#)[\[12\]](#)[\[13\]](#)

The CONTACT-01 study, a phase III trial, showed that the combination of atezolizumab and cabozantinib did not significantly improve overall survival compared to docetaxel in patients with metastatic NSCLC who had progressed after prior immunotherapy and chemotherapy.[6]
[13]

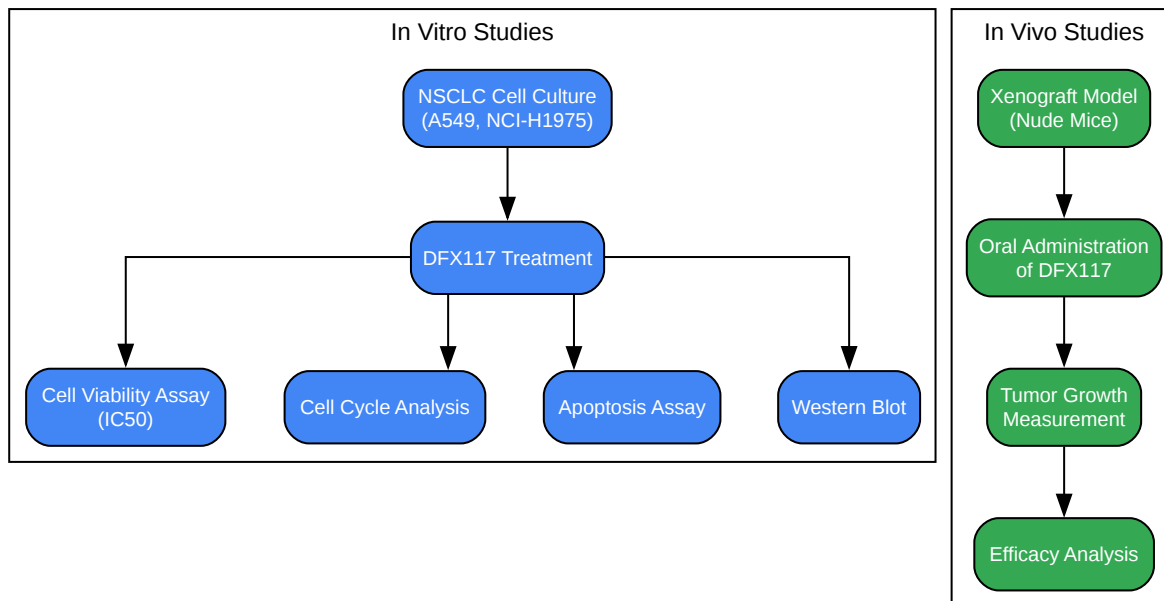
Experimental Protocols

DFX117 (Preclinical)

The preclinical evaluation of **DFX117** involved a series of in vitro and in vivo experiments to characterize its antitumor activity.[1]

- **Cell Viability Assay:** NSCLC cell lines (A549 and NCI-H1975) were treated with varying concentrations of **DFX117** for 48 hours. Cell viability was assessed using a standard MTT or similar assay to determine the half-maximal inhibitory concentration (IC50).
- **Cell Cycle Analysis:** Cells were treated with **DFX117**, stained with propidium iodide, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.
- **Apoptosis Assay:** Apoptosis was measured using Annexin V-FITC/PI staining followed by flow cytometry analysis. Western blotting was also used to detect changes in the expression of apoptosis-related proteins.[14]
- **Western Blot Analysis:** Protein lysates from treated cells were subjected to SDS-PAGE and immunoblotted with antibodies against key proteins in the c-Met and PI3K/Akt signaling pathways to assess the mechanism of action.
- **In Vivo Xenograft Model:** Nude mice were subcutaneously injected with NSCLC cells. Once tumors were established, mice were orally administered **DFX117** or vehicle control, and tumor growth was monitored over time.

Preclinical Evaluation Workflow for DFX117



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- To cite this document: BenchChem. [DFX117 vs. Cabozantinib in Non-Small Cell Lung Cancer: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15568789#dfx117-compared-to-cabozantinib-in-nsclc>]

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